Barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct is an organometallic compound with the empirical formula C24H40BaO2. This compound is known for its unique structure, where a barium ion is coordinated by two pentamethylcyclopentadienyl ligands and one 1,2-dimethoxyethane molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct typically involves the reaction of barium metal with pentamethylcyclopentadiene in the presence of 1,2-dimethoxyethane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
[ \text{Ba} + 2 \text{C}_5(\text{CH}_3)_5\text{H} + \text{C}4\text{H}{10}\text{O}_2 \rightarrow \text{Ba}(\text{C}_5(\text{CH}_3)_5)_2(\text{C}4\text{H}{10}\text{O}_2) ]
Industrial Production Methods
While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve scaling up the reaction conditions mentioned above. This would include using larger quantities of reactants and maintaining strict control over the reaction environment to ensure product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different barium-containing compounds.
Substitution: The 1,2-dimethoxyethane ligand can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium oxide, while substitution reactions can produce a variety of barium complexes with different ligands .
Scientific Research Applications
Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials, including thin films and coatings for electronic devices
Mechanism of Action
The mechanism by which bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct exerts its effects is primarily through its ability to coordinate with other molecules and ions. The barium ion acts as a central metal, allowing the compound to interact with various substrates. This coordination can alter the electronic properties of the substrates, facilitating different chemical reactions. The pentamethylcyclopentadienyl ligands provide stability to the compound, while the 1,2-dimethoxyethane ligand can be easily substituted, making the compound versatile in its applications .
Comparison with Similar Compounds
Similar Compounds
- Bis(pentamethylcyclopentadienyl)barium tetrahydrofuran adduct
- Bis(pentamethylcyclopentadienyl)barium(II)
Uniqueness
Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct is unique due to its specific ligand coordination, which imparts distinct chemical properties. The presence of 1,2-dimethoxyethane as a ligand differentiates it from other similar compounds, providing it with unique solubility and reactivity characteristics .
Properties
Molecular Formula |
C24H40BaO2 |
---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.C4H10O2.Ba/c2*1-6-7(2)9(4)10(5)8(6)3;1-5-3-4-6-2;/h2*1-5H3;3-4H2,1-2H3;/q2*-1;;+2 |
InChI Key |
YUAMYENRQPMVNH-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.COCCOC.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.